molecular formula C16H20FN3O3S B1681842 Sutezolid CAS No. 168828-58-8

Sutezolid

Cat. No.: B1681842
CAS No.: 168828-58-8
M. Wt: 353.4 g/mol
InChI Key: FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
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Mechanism of Action

Target of Action

Sutezolid, also known as PNU-100480, is an oxazolidinone antibiotic . It is currently in development as a treatment for extensively drug-resistant tuberculosis . The primary target of this compound is the Mycobacterium tuberculosis , the bacterium responsible for causing tuberculosis.

Mode of Action

This compound, like its analog linezolid, works by inhibiting bacterial growth by interfering with protein synthesis . It is unaffected by mutations conferring resistance to standard TB drugs . This makes this compound a promising candidate for the treatment of drug-resistant strains of tuberculosis .

Biochemical Pathways

It is known that oxazolidinones, the class of antibiotics to which this compound belongs, inhibit bacterial growth by interfering with protein synthesis . This disruption of protein synthesis leads to the death of the bacteria, thereby treating the infection.

Pharmacokinetics

In a study conducted on healthy adult subjects, this compound was administered orally under fasting conditions . The maximum concentration (Cmax) of this compound increased in a less-than-proportional manner with an increase in dose between 300 mg and 1,800 mg . The total exposure (AUC last and AUC inf) of this compound increased proportionally with an increase in dose . These findings suggest that this compound has favorable pharmacokinetic properties.

Result of Action

The mycobactericidal activity of this compound was readily detected in sputum and blood . In a study, this compound was well tolerated when administered as a 300-mg, 600-mg, 1,200-mg, or 1,800-mg dose in healthy adult subjects under fasting conditions . This indicates that this compound has a potent action against Mycobacterium tuberculosis, leading to a reduction in the bacterial burden.

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the absorption and metabolism of the drug can be affected by the patient’s diet, overall health status, and the presence of other medications . .

Biochemical Analysis

Biochemical Properties

Sutezolid interacts with various biomolecules in its role as an antibiotic. It is characterized by a chemical structure that includes the oxazolidone ring with the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent . The synthesis of this compound has gained increasing interest due to its unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Cellular Effects

This compound has shown superior bactericidal activity against Mycobacterium tuberculosis in the hollow fiber, whole blood, and mouse models . It is unaffected by mutations conferring resistance to standard TB drugs . The mycobactericidal activity of this compound was readily detected in sputum and blood .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism of action. It is an oxazolidinone, a class of compounds that inhibit bacterial protein synthesis by targeting the peptidyl transferase activity of the 23S rRNA in the 50S ribosomal subunit . This unique mechanism of action assures high antibiotic efficiency and low susceptibility to resistance mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent antimicrobial activity over time. For instance, this compound presented the strongest antimicrobial activity against the clinical isolates of M. intracellulare, with MIC50 at 2 μg/mL and MIC90 at 4 μg/mL . MICs of this compound were usually 4- to 8-fold lower than these of linezolid against M. intracellulare and M. avium .

Dosage Effects in Animal Models

For instance, in a phase 2b trial, this compound was given over 12 weeks at various doses and showed no neuropathy nor myelosuppression, except one case of neutropenia with a possible alternative cause .

Metabolic Pathways

This compound is metabolized into an active metabolite, which may contribute to its overall efficacy

Transport and Distribution

Pharmacokinetic studies have shown that this compound and its metabolites can be detected in plasma, indicating that it is absorbed and distributed in the body .

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-thiomorpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(21)18-9-13-10-20(16(22)23-13)12-2-3-15(14(17)8-12)19-4-6-24-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDDDNOJWPQCBZ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCSCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168611
Record name Sutezolid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168828-58-8
Record name Sutezolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-58-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sutezolid [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sutezolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11905
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 168828-58-8
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Record name Sutezolid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168828-58-8
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Record name SUTEZOLID
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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